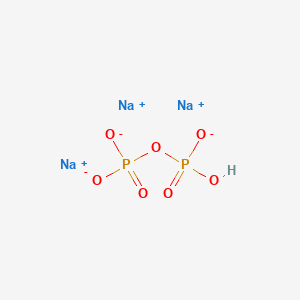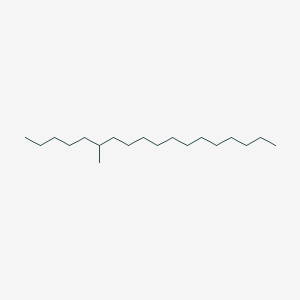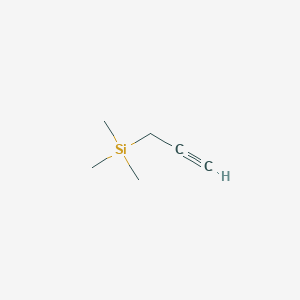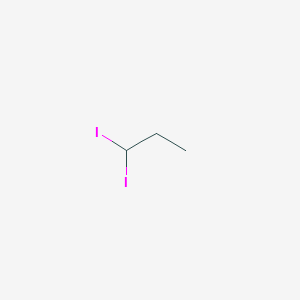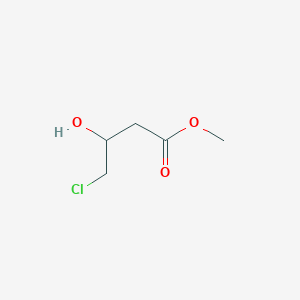
4-氯-3-羟基丁酸甲酯
描述
Methyl 4-chloro-3-hydroxybutanoate is an organic compound with the molecular formula C5H9ClO3. It is a chiral molecule, meaning it has non-superimposable mirror images, which is significant in the synthesis of enantiomerically pure compounds. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those requiring chiral purity.
科学研究应用
Methyl 4-chloro-3-hydroxybutanoate is widely used in scientific research due to its role as a chiral intermediate. Its applications include:
Chemistry: Used in the synthesis of chiral compounds and as a building block for complex molecules.
Biology: Employed in studies involving enzyme catalysis and stereoselective reactions.
Medicine: Serves as an intermediate in the production of pharmaceuticals, particularly statins, which are cholesterol-lowering drugs.
作用机制
Target of Action
Methyl 4-chloro-3-hydroxybutanoate is primarily targeted by carbonyl reductase . This enzyme plays a crucial role in the biotransformation of the compound. It is often found in organisms such as Escherichia coli .
Mode of Action
The compound interacts with its target, the carbonyl reductase, through a process known as biotransformation . This interaction results in the conversion of ethyl 4-chloro-3-oxobutanoate (COBE) into ethyl (S)-4-chloro-3-hydroxybutanoate [(S)-CHBE] by the action of the carbonyl reductase .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 4-chloro-3-hydroxybutanoate involves the reduction of COBE to (S)-CHBE . This process is catalyzed by the carbonyl reductase enzyme and results in the production of (S)-CHBE, a key chiral intermediate for synthesizing cholesterol-lowering drugs .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interaction with the carbonyl reductase enzyme and its subsequent biotransformation .
Result of Action
The molecular and cellular effects of Methyl 4-chloro-3-hydroxybutanoate’s action primarily involve the production of (S)-CHBE . This compound is a crucial chiral intermediate used in the synthesis of cholesterol-lowering drugs, including hydroxymethylglutaryl-CoA reductase inhibitors .
Action Environment
The action, efficacy, and stability of Methyl 4-chloro-3-hydroxybutanoate can be influenced by various environmental factors. For instance, the biotransformation of COBE into (S)-CHBE was found to be more effective when choline chloride/glycerol was used as a biocompatible solvent . Furthermore, the addition of L-glutamine and Tween-80 into the reaction media was shown to improve the biosynthesis of (S)-CHBE .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-hydroxybutanoate can be synthesized through the asymmetric reduction of methyl 4-chloro-3-oxobutanoate. This reduction is typically catalyzed by stereoselective enzymes such as carbonyl reductases. The reaction conditions often involve mild temperatures and the presence of a cofactor regeneration system to maintain the activity of the enzyme .
Industrial Production Methods: In industrial settings, the production of methyl 4-chloro-3-hydroxybutanoate often employs biocatalysis due to its high enantioselectivity and efficiency. Recombinant Escherichia coli expressing carbonyl reductase and glucose dehydrogenase genes are commonly used. The process involves culturing the recombinant E. coli in large fermentors, followed by the biocatalytic reduction of methyl 4-chloro-3-oxobutanoate in an aqueous-organic solvent system .
化学反应分析
Types of Reactions: Methyl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl 4-chloro-3-oxobutanoate.
Reduction: The compound can be reduced to form methyl 4-chloro-3-hydroxybutanoate.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Enzymatic reduction using carbonyl reductases is common.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products:
Oxidation: Methyl 4-chloro-3-oxobutanoate.
Reduction: Methyl 4-chloro-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Ethyl 4-chloro-3-hydroxybutanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-hydroxybutanoate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methyl 4-chloro-3-oxobutanoate: The oxidized form of methyl 4-chloro-3-hydroxybutanoate.
Uniqueness: Methyl 4-chloro-3-hydroxybutanoate is unique due to its chiral nature and the presence of both a hydroxyl and a chlorine group. This combination allows for a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals .
属性
IUPAC Name |
methyl 4-chloro-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRINGSAVOPXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394469 | |
| Record name | methyl 4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-68-3 | |
| Record name | methyl 4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between methyl 4-chloro-3-hydroxybutanoate and halohydrin dehalogenase?
A1: The reaction between methyl 4-chloro-3-hydroxybutanoate ((R,S)-2) and a mutated halohydrin dehalogenase (Trp249Phe) is significant because it enables the sequential kinetic resolution of the racemic mixture. [] This means the enzyme selectively converts one enantiomer of the substrate ((R)-2) into a different product, leaving the other enantiomer ((S)-2) largely unreacted. This process is highly valuable for obtaining enantiopure compounds, which are important building blocks for pharmaceuticals and other fine chemicals. In this specific case, the reaction yields (S)-methyl 4-cyano-3-hydroxybutanoate ((S)-4) with high enantiomeric excess (96.8% ee), which is a useful building block for statin side-chains. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



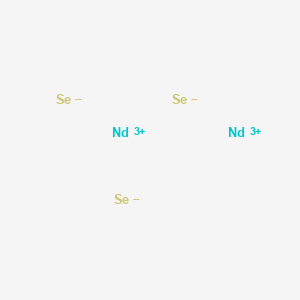
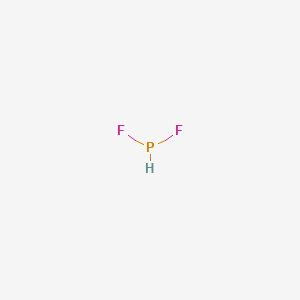
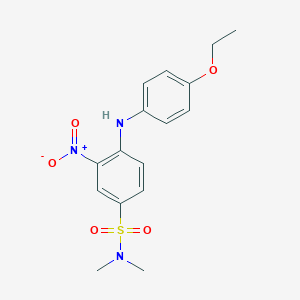
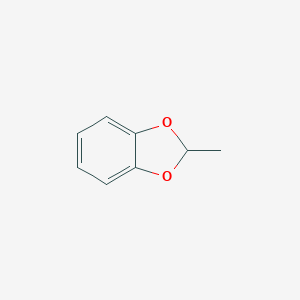
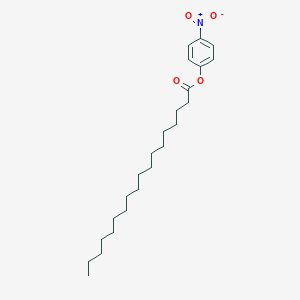
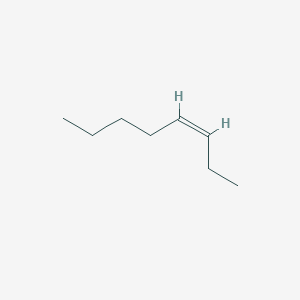
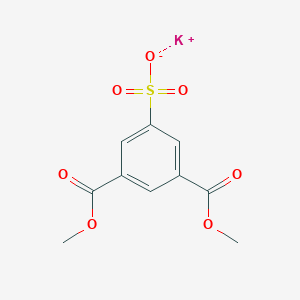
![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)
